1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis-
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Overview
Description
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- can be synthesized through a multi-step process involving the following key steps:
Nitration: The introduction of the nitroso group can be achieved by reacting 3,5-dimethylpiperazine with nitrous acid (HNO2) under controlled conditions. This step requires careful temperature control to avoid over-nitration.
Acetylation: The acetyl group is introduced by reacting the nitroso derivative with acetic anhydride (CH3CO)2O in the presence of a catalyst such as pyridine. This reaction typically occurs at room temperature and yields the desired acetylated product.
Industrial Production Methods
Industrial production of 1-nitroso-4-acetyl-3,5-dimethylpiperazine, cis- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amine (-NH2) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: 1-Nitro-4-acetyl-3,5-dimethylpiperazine.
Reduction: 1-Amino-4-acetyl-3,5-dimethylpiperazine.
Substitution: 1-Nitroso-4-methoxy-3,5-dimethylpiperazine.
Scientific Research Applications
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitroso-4-acetyl-3,5-dimethylpiperazine, cis- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Nitroso-3,5-dimethylpiperazine: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-Acetyl-3,5-dimethylpiperazine: Lacks the nitroso group, reducing its potential biological activity.
1-Nitroso-4-acetylpiperazine: Lacks the methyl groups, which can affect its steric and electronic properties.
Uniqueness
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- is unique due to the presence of both the nitroso and acetyl groups, which confer distinct chemical reactivity and potential biological activity. The cis- configuration also influences its stereochemistry and interactions with molecular targets.
Properties
CAS No. |
77267-13-1 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[(2R,6S)-2,6-dimethyl-4-nitrosopiperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H15N3O2/c1-6-4-10(9-13)5-7(2)11(6)8(3)12/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
VRSAQOMEXLWLBL-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)C)C)N=O |
Canonical SMILES |
CC1CN(CC(N1C(=O)C)C)N=O |
Origin of Product |
United States |
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